![molecular formula C21H18FN3O3S B2553977 2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-3-(2-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 887214-97-3](/img/structure/B2553977.png)
2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-3-(2-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a variety of 2,2′∶6′,2″-terpyridine (terpy) derivatives modified at the 4′ position has been synthesized to generate bifunctional chelates . A particularly convenient route to these bifunctional chelates, based on nucleophilic substitution of 4′-chloroterpyridine, is described .Molecular Structure Analysis
The crystal structure of a similar compound, 4′- [2- (1,3-dioxolan-2-yl)ethylsulfanyl]-2,2′∶6′,2″-terpyridine, has been determined . The palladium (II) and gold (III) complexes of the analog with an SMe group at the 4′ position have been synthesized and characterized .Scientific Research Applications
Synthesis and Biological Evaluation of Indole Derivatives
Antiallergic Agents
Indole derivatives have been synthesized and evaluated for their antiallergic properties. N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have shown significant antiallergic potency in various assays, suggesting potential for compounds with indole cores in allergy treatment (Menciu et al., 1999).
Antimicrobial Activities
Compounds starting from isonicotinic acid hydrazide have been synthesized, including triazoles with indole derivatives, showing good to moderate antimicrobial activity. This highlights the versatility of indole structures in contributing to antimicrobial properties (Bayrak et al., 2009).
Antioxidant Activities
Novel 1H-3-Indolyl derivatives designed by combining indole with various heterocycles have exhibited significant antioxidant activities. This suggests the potential of indole-based compounds in oxidative stress-related therapeutic applications (Aziz et al., 2021).
Synthesis Strategies and Chemical Properties
Copolymerization for Enhanced Properties
Copolymerization involving indole derivatives, such as the combination of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with other conducting polymers, has been shown to enhance electrochromic properties. This approach could be relevant for developing advanced materials with tailored properties (Türkarslan et al., 2007).
Nonlinear Optical Polyphophazenes
A new postfunctional approach to prepare polyphosphazenes containing sulfonyl-based chromophores has been developed, illustrating innovative methods for integrating functional groups into polymer backbones for optical applications (Li et al., 2004).
properties
IUPAC Name |
2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-3-(2-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c22-14-6-2-4-8-16(14)25-20(26)19-18(13-5-1-3-7-15(13)23-19)24-21(25)29-12-9-17-27-10-11-28-17/h1-8,17,23H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCKUPUURHIPIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-3-(2-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one |
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